N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide
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Overview
Description
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide is a synthetic organic compound that features a fluorobenzamide core with a dimethylaminoethyl substituent attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via reductive amination, where a ketone or aldehyde is reacted with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Coupling with 3-Fluorobenzoyl Chloride: The final step involves the coupling of the dimethylaminoethyl furan with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Pharmacology: Studies on its interaction with biological targets can provide insights into its potential therapeutic effects.
Materials Science: Its unique structure may be explored for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain, potentially modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-fluorobenzamide: Similar structure but with a fluorine atom at the 4-position.
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-methylbenzamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluorobenzamide is unique due to the presence of the fluorine atom at the 3-position, which can influence its electronic properties and reactivity
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-18(2)13(14-7-4-8-20-14)10-17-15(19)11-5-3-6-12(16)9-11/h3-9,13H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQJXSIRZODHEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC=C1)F)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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